3,3'-Dimethoxybenzidine
3,3'-Dimethoxybenzidine
3,3'-Dimethoxybenzidine is a member of biphenyls.
Dianisidine is a colorless, highly toxic, crystalline compound that turns violet when exposed to air. Dianisidine is used exclusively as an intermediate for the production of dyes and pigments. Exposure to this substance causes skin irritation and sensitization. Dianisidine is reasonably anticipated to be a human carcinogen based on evidence of carcinogenicity in experimental animals. (NCI05)
3,3'-Dimethoxybenzidine is used as an intermediate in the production of dyes and pigments. No information is available on the acute (short-term), chronic (long-term), reproductive, developmental, or carcinogenic effects of 3,3'-dimethoxybenzidine in humans. Animal studies have reported effects on the liver, kidneys, spleen, and bladder, and endocrine effects, gastritis, intestinal hemorrhage, and weight loss from chronic oral exposure. Increased incidences of tumors in several organs have been reported in rats orally exposed to 3,3'-dimethoxybenzidine or its salt. EPA has classified 3,3'-dimethoxybenzidine as a Group B2, probable human carcinogen.
Dianisidine is a colorless, highly toxic, crystalline compound that turns violet when exposed to air. Dianisidine is used exclusively as an intermediate for the production of dyes and pigments. Exposure to this substance causes skin irritation and sensitization. Dianisidine is reasonably anticipated to be a human carcinogen based on evidence of carcinogenicity in experimental animals. (NCI05)
3,3'-Dimethoxybenzidine is used as an intermediate in the production of dyes and pigments. No information is available on the acute (short-term), chronic (long-term), reproductive, developmental, or carcinogenic effects of 3,3'-dimethoxybenzidine in humans. Animal studies have reported effects on the liver, kidneys, spleen, and bladder, and endocrine effects, gastritis, intestinal hemorrhage, and weight loss from chronic oral exposure. Increased incidences of tumors in several organs have been reported in rats orally exposed to 3,3'-dimethoxybenzidine or its salt. EPA has classified 3,3'-dimethoxybenzidine as a Group B2, probable human carcinogen.
Brand Name:
Vulcanchem
CAS No.:
119-90-4
VCID:
VC0085612
InChI:
InChI=1S/C14H16N2O2/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2/h3-8H,15-16H2,1-2H3
SMILES:
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N
Molecular Formula:
C14H16N2O2
Molecular Weight:
244.29 g/mol
3,3'-Dimethoxybenzidine
CAS No.: 119-90-4
Main Products
VCID: VC0085612
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol
Purity: 98%
CAS No. | 119-90-4 |
---|---|
Product Name | 3,3'-Dimethoxybenzidine |
Molecular Formula | C14H16N2O2 |
Molecular Weight | 244.29 g/mol |
IUPAC Name | 4-(4-amino-3-methoxyphenyl)-2-methoxyaniline |
Standard InChI | InChI=1S/C14H16N2O2/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2/h3-8H,15-16H2,1-2H3 |
Standard InChIKey | JRBJSXQPQWSCCF-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N |
Canonical SMILES | COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N |
Boiling Point | 356.0 °C |
Colorform | LEAFLETS OR NEEDLES FROM WATER Colorless crystals that turn a violet color on standing. |
Flash Point | 403 °F (NTP, 1992) 206 °C (403 °F) (closed cup) 206 °C c.c. 403°F |
Melting Point | 279 to 280 °F (NTP, 1992) 137.0 °C 137 °C 137.5 °C 279°F |
Physical Description | 3,3'-dimethoxybenzidine appears as colorless crystals or a light brown powder. Turns violet on standing. Carcinogen. COLOURLESS CRYSTALS. Colorless crystals that turn a violet color on standing. Colorless crystals that turn a violet color on standing. [Note: Used as a basis for many dyes.] |
Description | 3,3'-Dimethoxybenzidine is a member of biphenyls. Dianisidine is a colorless, highly toxic, crystalline compound that turns violet when exposed to air. Dianisidine is used exclusively as an intermediate for the production of dyes and pigments. Exposure to this substance causes skin irritation and sensitization. Dianisidine is reasonably anticipated to be a human carcinogen based on evidence of carcinogenicity in experimental animals. (NCI05) 3,3'-Dimethoxybenzidine is used as an intermediate in the production of dyes and pigments. No information is available on the acute (short-term), chronic (long-term), reproductive, developmental, or carcinogenic effects of 3,3'-dimethoxybenzidine in humans. Animal studies have reported effects on the liver, kidneys, spleen, and bladder, and endocrine effects, gastritis, intestinal hemorrhage, and weight loss from chronic oral exposure. Increased incidences of tumors in several organs have been reported in rats orally exposed to 3,3'-dimethoxybenzidine or its salt. EPA has classified 3,3'-dimethoxybenzidine as a Group B2, probable human carcinogen. |
Purity | 98% |
Related CAS | 59777-10-5; 20325-40-0 (di-hydrochloride); 56436-30-7 (sulfate) |
Solubility | less than 0.1 mg/mL at 68° F (NTP, 1992) 2.46e-04 M Sol in alc, benzene, ether Sol in chloroform, acetone PROBABLY SOL IN MOST ORG SOLVENTS AND LIPIDS In water, 60 mg/l @ 25 °C Solubility in water, g/100ml at 25 °C: 0.006 Insoluble |
Synonyms | 3,3' Dimethoxybenzidine 3,3'-Dimethoxybenzidine Dianisidine Dianisidine Dihydrochloride Dianisidine Hydrochloride Dianisidine Sulfate Dihydrochloride, Dianisidine Hydrochloride, Dianisidine O Dianisidine O-Dianisidine Sulfate, Dianisidine |
Vapor Density | 8.5 (NTP, 1992) (Relative to Air) 8.43 (air= 1) 8.5 |
Vapor Pressure | negligible |
Reference | 1: Stepien KM, Guy M. Caeruloplasmin oxidase activity: measurement in serum by use of o-dianisidine dihydrochloride on a microplate reader. Ann Clin Biochem. 2018;55(1):149–157. doi:10.1177/0004563217695350 2: Biegański T, Blasinska MZ, Kusche J. Determination of histaminase (diamine oxidase) activity by o-dianisidine test: interference of ceruloplasmin. Agents Actions. 1977;7(1):85–92. doi:10.1007/bf01964886 3: Siotto M, Pasqualetti P, Marano M, Squitti R. Automation of o-dianisidine assay for ceruloplasmin activity analyses: usefulness of investigation in Wilson's disease and in hepatic encephalopathy. J Neural Transm (Vienna). 2014;121(10):1281–1286. doi:10.1007/s00702-014-1196-0 4: Feldman SL, Hunter JS, Zgirski A, Chidambaram MV, Frieden E. Comparison of the catalytic oxidation of cysteine and o-dianisidine by cupric ion and ceruloplasmin. J Inorg Biochem. 1982;17(1):51–60. doi:10.1016/s0162-0134(00)80229-9 5: Claiborne A, Fridovich I. Purification of the o-dianisidine peroxidase from Escherichia coli B. Physicochemical characterization and analysis of its dual catalatic and peroxidatic activities. J Biol Chem. 1979;254(10):4245–4252. 6: Schosinsky KH, Lehmann HP, Beeler MF. Automated determination of serum ceruloplasmin activity with o-dianisidine dihydrochloride as substrate. Clin Chem. 1975;21(6):757–759. 7: Claiborne A, Fridovich I. Chemical and enzymatic intermediates in the peroxidation of o-dianisidine by horseradish peroxidase. 1. Spectral properties of the products of dianisidine oxidation. Biochemistry. 1979;18(11):2324–2329. doi:10.1021/bi00578a029 8: Jasnowska J, Ligaj M, Stupnicka B, Filipiak M. DNA sensor for o-dianisidine. Bioelectrochemistry. 2004;64(1):85–90. doi:10.1016/j.bioelechem.2004.03.004 9: HUGGETT AS, NIXON DA. Use of glucose oxidase, peroxidase, and O-dianisidine in determination of blood and urinary glucose. Lancet. 1957;273(6991):368–370. doi:10.1016/s0140-6736(57)92595-3 10: Schosinsky KH, Lehmann HP, Beeler MF. Measurement of ceruloplasmin from its oxidase activity in serum by use of o-dianisidine dihydrochloride. Clin Chem. 1974;20(12):1556–1563. |
PubChem Compound | 8411 |
Last Modified | Nov 11 2021 |
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